molecular formula C13H19ClO3 B8033401 3-Butoxy-5-chloro-4-(propan-2-yloxy)phenol

3-Butoxy-5-chloro-4-(propan-2-yloxy)phenol

Cat. No.: B8033401
M. Wt: 258.74 g/mol
InChI Key: WZZOFNMYCZVAES-UHFFFAOYSA-N
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Description

3-Butoxy-5-chloro-4-(propan-2-yloxy)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of butoxy, chloro, and propan-2-yloxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-5-chloro-4-(propan-2-yloxy)phenol typically involves the reaction of 5-chloro-2-hydroxyphenol with butyl bromide and isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-5-chloro-4-(propan-2-yloxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The butoxy and propan-2-yloxy groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dechlorinated phenol derivatives.

    Substitution: Formation of various alkyl or aryl substituted phenols.

Scientific Research Applications

3-Butoxy-5-chloro-4-(propan-2-yloxy)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butoxy-5-chloro-4-(propan-2-yloxy)phenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chloro and alkoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butoxy-3-chlorophenol
  • 2-Butoxy-5-chlorophenol
  • 4-Butoxy-2-chlorophenol

Uniqueness

3-Butoxy-5-chloro-4-(propan-2-yloxy)phenol is unique due to the specific positioning of its substituents on the phenol ring. This unique structure can result in different chemical reactivity and biological activity compared to its similar compounds. The presence of both butoxy and propan-2-yloxy groups can enhance its solubility and interaction with various biological targets.

Properties

IUPAC Name

3-butoxy-5-chloro-4-propan-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClO3/c1-4-5-6-16-12-8-10(15)7-11(14)13(12)17-9(2)3/h7-9,15H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZOFNMYCZVAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC(=C1)O)Cl)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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